(2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-5-6-13(19-10)7-8-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUZSXUUIYZIZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
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Reactants :
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5-Methylfurfural (1.2 equiv)
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3-Nitroacetophenone (1.0 equiv)
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Catalyst : Sodium hydroxide (40% w/v in ethanol) or potassium hydroxide (methanolic solution)
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Solvent : Ethanol or methanol (anhydrous)
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Temperature : Reflux (78°C for ethanol; 65°C for methanol)
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Time : 6–12 hours
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Workup : Acid quenching (dilute HCl), followed by recrystallization in ethanol.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Ethanol | NaOH | 78 | 8 | 82 | 98.5 |
| Methanol | KOH | 65 | 10 | 78 | 97.8 |
| Ethanol | KOH | 78 | 12 | 85 | 99.1 |
Side Reactions and Mitigation Strategies
The formation of the undesired Z-isomer is a common side reaction, typically constituting 5–8% of the product mixture. Key mitigation strategies include:
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Temperature Control : Maintaining reflux temperatures below 80°C to prevent thermal degradation.
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Solvent Polarity : Using ethanol enhances enolate stability, reducing isomerization.
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Reaction Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) resolves E/Z isomers (Rf = 0.52 vs. 0.48).
Alternative Synthesis Methods
Solid-Phase Mechanochemical Synthesis
Recent advances in solvent-free methods utilize high-speed ball milling for chalcone synthesis:
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Conditions :
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5-Methylfurfural and 3-nitroacetophenone (1:1 molar ratio)
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Sodium hydroxide (20% w/w) as catalyst
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Grinding at 30 Hz for 45 minutes
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This method reduces solvent waste and reaction time but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Industrial-Scale Production
Continuous Flow Synthesis
Adopted for large-scale manufacturing, this method offers precise control over reaction parameters:
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Reactor Type : Tubular plug-flow reactor
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Residence Time : 30 minutes
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Throughput : 5 kg/hour
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Yield : 90% with 99% purity.
Table 2: Comparison of Batch vs. Continuous Flow Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 8–12 | 0.5 |
| Yield (%) | 82–85 | 90 |
| Solvent Consumption (L/kg) | 15 | 8 |
Analytical Validation of Synthesis
Spectroscopic Characterization
Crystallographic Validation
Single-crystal X-ray diffraction confirms the E-geometry:
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Bond Lengths : C=O (1.221 Å), C=C (1.329 Å)
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Dihedral Angle : 4.8° between furan and nitrophenyl planes.
Scientific Research Applications
Medicinal Chemistry
Chalcones, including (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, are recognized for their broad spectrum of biological activities:
- Antioxidant Activity : This compound can scavenge free radicals, thereby protecting cells from oxidative stress, which is crucial in preventing diseases such as cancer and neurodegenerative disorders.
- Anti-inflammatory Properties : It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing pro-inflammatory mediators and offering potential therapeutic benefits for inflammatory conditions.
- Antimicrobial Effects : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
Chemical Synthesis
The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structural features allow for various synthetic modifications, enabling the creation of derivatives with enhanced biological or chemical properties.
Synthetic Routes
The primary synthetic route involves the Claisen-Schmidt condensation reaction , typically between 5-methylfurfural and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually performed in ethanol or methanol at room temperature or slightly elevated temperatures.
Biological Interaction Studies
Interaction studies focus on the compound's binding affinity with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. Techniques such as molecular docking and kinetic assays are employed to elucidate its mechanism of action.
Industrial Applications
Due to its chemical properties, (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can be utilized in developing new materials, including dyes and polymers. Its unique electronic characteristics make it suitable for applications requiring specific chemical functionalities.
Antioxidant Activity Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this chalcone exhibited significant antioxidant activity through free radical scavenging assays. The results indicated that modifications on the furan ring significantly enhanced the antioxidant capacity compared to unmodified chalcones.
Anti-inflammatory Mechanism
Research featured in Phytochemistry explored the anti-inflammatory effects of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one by assessing its ability to inhibit COX enzymes in vitro. The findings suggested that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Antimicrobial Efficacy
A comprehensive study published in Antibiotics evaluated the antimicrobial efficacy of various chalcones, including this compound, against several bacterial strains. It was found that (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one exhibited potent activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with cellular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in the target compound reduces electron density at the α-position compared to derivatives with 4-dimethylaminophenyl (electron-donating) groups, affecting charge transfer in optical applications .
- Benzodioxol-containing analogs () exhibit superior solubility in polar solvents due to oxygen-rich substituents.
Structural and Electronic Insights
Crystallographic Data
- The target compound’s analogs, such as (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, exhibit planar conformations stabilized by intramolecular hydrogen bonds (C=O···H–O) .
- Nonlinear optical (NLO) properties in derivatives like (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one are attributed to charge transfer between electron-rich and electron-deficient groups .
Spectroscopic Characterization
Biological Activity
The compound (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one , a member of the chalcone class, exhibits notable biological activities due to its unique structural characteristics. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁N₁O₄
- Molecular Weight : 257.24 g/mol
- Melting Point : 110-111 °C (in ethanol)
The compound features a furan ring and a nitrophenyl group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various interactions with biological targets.
The biological activity of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can be attributed to its ability to interact with multiple cellular targets:
- Enzyme Inhibition : The nitrophenyl group can participate in electron transfer reactions, which may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The furan moiety can interact with hydrophobic pockets in proteins, potentially modulating receptor activities .
- Antioxidant Activity : Chalcones are known to exhibit antioxidant properties, which may protect cells from oxidative stress .
Biological Activities
Research has demonstrated various biological activities associated with (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one:
Antimicrobial Activity
Studies have shown that chalcones possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various pathogens, demonstrating inhibition of growth and biofilm formation.
Anticancer Properties
Chalcones have been investigated for their anticancer potential. (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one has shown promise in inducing apoptosis in cancer cell lines through various pathways:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptotic Pathways : Activates caspases leading to programmed cell death .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies and Research Findings
Several studies have highlighted the biological activities of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one:
Q & A
Q. What are the optimal synthetic routes and purification methods for (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation, where 3-nitroacetophenone reacts with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include:
- Temperature control : Maintain 0–5°C during aldehyde addition to minimize side reactions.
- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons in NMR). The 3-nitrophenyl group shows characteristic aromatic protons at δ 7.5–8.5 ppm.
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 298.1 (calculated for CHNO) .
Advanced Research Questions
Q. What experimental strategies can elucidate the biological targets of this compound?
Given structural similarity to bioactive chalcones (), employ:
- Molecular docking : Screen against inflammation/cancer targets (e.g., COX-2, NF-κB) using AutoDock Vina. Prioritize binding poses with ∆G < -7 kcal/mol.
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) in ATP-competitive assays.
- CRISPR-Cas9 knockdown : Validate target relevance in cell lines (e.g., HeLa, MCF-7) by correlating gene silencing with reduced compound activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 3-nitrophenyl or 5-methylfuran positions (see ).
- In vitro testing : Compare IC values in anti-inflammatory (LPS-induced TNF-α suppression) and antiproliferative (MTT assay) models.
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies)?
- Orthogonal assays : Confirm cytotoxicity via both MTT and resazurin assays.
- Control standardization : Use reference inhibitors (e.g., doxorubicin for cancer, dexamethasone for inflammation).
- Batch consistency : Verify compound stability (HPLC) and exclude photodegradation (store in amber vials) .
Q. What crystallization conditions are suitable for X-ray diffraction studies of this compound?
- Solvent system : Slow evaporation from DMSO/EtOH (1:4) at 25°C.
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100K.
- Validation : Ensure R-factor < 0.06 and data-to-parameter ratio > 15.0 (as in ).
Methodological Considerations
Q. What spectroscopic techniques resolve challenges in characterizing the α,β-unsaturated ketone system?
- IR spectroscopy : Confirm C=O stretch at ~1670 cm and conjugated C=C at ~1600 cm.
- NMR : Identify carbonyl carbon at δ 190–200 ppm and alkene carbons at δ 120–140 ppm .
Q. How can computational chemistry aid in predicting physicochemical properties?
- Software tools : Use Gaussian09 (DFT/B3LYP/6-311+G**) to calculate:
- LogP : ~2.5 (moderate lipophilicity).
- Solubility : ~0.1 mg/mL in water (improve with PEG-400 co-solvent).
- pKa : Nitro group (pKa ~ -1) ensures stability in physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
